
N-(4-hydroxycyclohexyl)-2-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxycyclohexyl)-2-phenylbenzamide, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988. It is a potent agonist of the cannabinoid receptor CB1 and CB2, and has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 acts as a potent agonist of the cannabinoid receptor CB1 and CB2, which are found throughout the body, particularly in the brain and immune system. When N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 binds to these receptors, it activates a signaling pathway that leads to a wide range of effects on the body.
Biochemical and Physiological Effects
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective properties. It has also been studied for its potential therapeutic use in conditions such as pain, epilepsy, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 in lab experiments is that it is a potent agonist of the cannabinoid receptor CB1 and CB2, which allows researchers to study the effects of activating these receptors on the body. However, one limitation is that N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 is a synthetic compound, and may not accurately represent the effects of naturally occurring cannabinoids in the body.
Orientations Futures
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 and the endocannabinoid system. One area of interest is the potential therapeutic use of N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 in conditions such as pain, epilepsy, and anxiety. Another area of interest is the development of new compounds that target the endocannabinoid system, which may have improved therapeutic properties compared to N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940. Additionally, further research is needed to better understand the role of the endocannabinoid system in the body, and how it can be targeted for therapeutic benefit.
Méthodes De Synthèse
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 is synthesized by reacting 4-hydroxycyclohexanone with 2-phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Applications De Recherche Scientifique
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 has been extensively used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential therapeutic use in conditions such as pain, epilepsy, and anxiety.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-16-12-10-15(11-13-16)20-19(22)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-9,15-16,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNFAFAKKJEMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



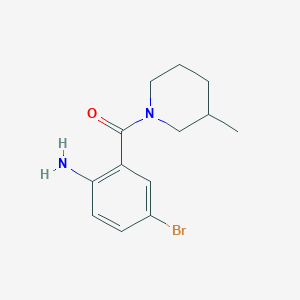

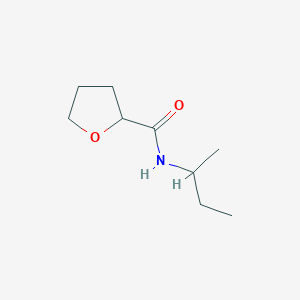
![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
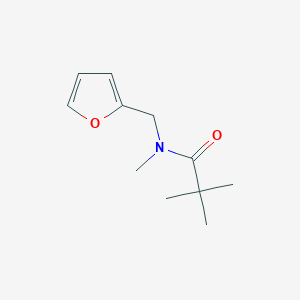
![2-[4-(1,5-diphenyl-1,2,4-triazole-3-carbonyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7500172.png)

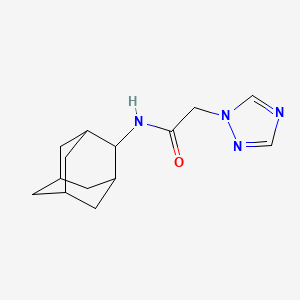
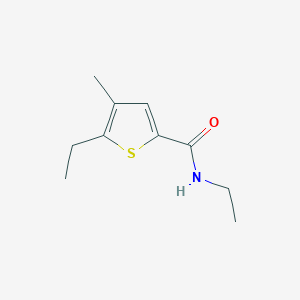

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
